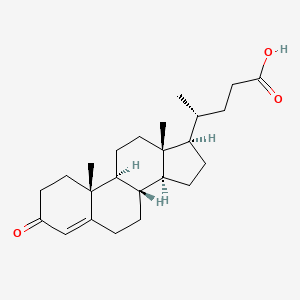

3-Oxochol-4-en-24-oic acid

Description

Contextualizing 3-Oxochol-4-en-24-oic Acid within Steroid and Bile Acid Metabolism Research

3-Oxochol-4-en-24-oic acid is a steroid molecule that plays a role as an intermediate in the metabolic pathways of bile acids. nih.govmdpi.com Bile acids are derived from cholesterol and are crucial for the absorption of fats and fat-soluble vitamins in the intestine. The synthesis of bile acids from cholesterol is a complex process involving multiple enzymatic steps, and 3-oxochol-4-en-24-oic acid appears at a key juncture in this pathway.

This compound is specifically recognized as a Δ4-3-oxo-steroid, a class of molecules characterized by a ketone group at the third carbon position and a double bond between the fourth and fifth carbons of the steroid nucleus. nih.gov Its formation is a critical step in the modification of the steroid ring structure during the conversion of cholesterol into primary bile acids, such as cholic acid and chenodeoxycholic acid.

In the broader context of steroid metabolism, the study of intermediates like 3-oxochol-4-en-24-oic acid provides valuable insights into the regulation of cholesterol homeostasis. The pathways that produce bile acids are a major route for cholesterol elimination from the body. Therefore, understanding the formation and fate of this and related compounds is essential for comprehending the mechanisms that control cholesterol levels.

Furthermore, research has identified 3-oxochol-4-en-24-oic acid and its derivatives in various biological systems, from marine organisms to humans. researchgate.netnih.gov In humans, it is considered a fetal bile acid, typically present in higher concentrations during fetal development and in newborns. nih.govnih.gov Its presence in adults is often associated with specific pathological conditions, particularly those affecting the liver and bile acid synthesis. nih.govwjgnet.com

Significance of 3-Oxochol-4-en-24-oic Acid as a Research Compound and Metabolic Intermediate

The significance of 3-oxochol-4-en-24-oic acid in research stems primarily from its role as a metabolic intermediate and its association with certain diseases. As an intermediate, it serves as a substrate for enzymes that are critical for the completion of the bile acid synthesis pathway. One of the most important of these is Δ4-3-oxosteroid 5β-reductase (AKR1D1), which is responsible for the conversion of Δ4-3-oxo-steroids into the corresponding 5β-reduced forms, a crucial step in the formation of the major human bile acids. nih.govnih.gov

Consequently, the accumulation of 3-oxochol-4-en-24-oic acid and related compounds can be indicative of a deficiency or reduced activity of this enzyme. nih.govnii.ac.jp This has made it a significant biomarker in the study of certain inborn errors of metabolism that lead to cholestatic liver disease. nih.govnih.govnii.ac.jp In these conditions, the buildup of atypical bile acids like 3-oxochol-4-en-24-oic acid is thought to contribute to liver injury.

Beyond its role in inherited metabolic disorders, this compound is also being investigated for its potential as a biomarker for the severity of acquired liver diseases, such as cirrhosis. nih.govnih.govwjgnet.com Research has shown a correlation between plasma levels of 3-oxochol-4-en-24-oic acid and the severity of liver cirrhosis, suggesting that its measurement could aid in disease monitoring. nih.govnih.gov

Moreover, the unique chemical structure of 3-oxochol-4-en-24-oic acid and its planar conformation have drawn interest in studies on the structure-activity relationships of bile acids and their interactions with nuclear receptors that regulate metabolic processes. nih.gov The study of such atypical bile acids helps to elucidate the specific roles of different bile acid species in both health and disease.

Historical Perspective on the Discovery and Initial Characterization of 3-Oxochol-4-en-24-oic Acid

The initial identification of 3-oxochol-4-en-24-oic acid and other Δ4-3-oxo bile acids is closely linked to the development of advanced analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which allowed for the detailed analysis of bile acid profiles in biological samples. In the late 1980s, researchers reported the presence of unusual bile acids in the urine of infants with severe liver disease. nii.ac.jp

Subsequent studies in the late 1990s further characterized these unusual metabolites, identifying 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid in the urine of infants with cholestasis. nih.govconnectedpapers.com These findings were significant because they pointed towards a specific enzymatic defect in the bile acid synthesis pathway. Around the same time, the deficiency of the enzyme 3-oxo-Δ4-steroid 5β-reductase was first described, providing a biochemical explanation for the accumulation of these atypical bile acids. nii.ac.jp

The investigation into these compounds has continued, with researchers developing methods for their chemical synthesis to obtain authentic standards for accurate quantification in biological fluids. nih.govnih.gov This has been crucial for advancing the study of their role in both neonatal and adult liver diseases. More recent research has expanded the focus to include the presence and potential roles of these bile acid intermediates in other biological contexts, such as the central nervous system. nih.govresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C24H36O3 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H36O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h14-15,18-21H,4-13H2,1-3H3,(H,26,27)/t15-,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI Key |

WCFIGQHNBJXROP-IHMUCKAYSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |

Synonyms |

3-oxochol-4-en-24-oic acid |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways of 3 Oxochol 4 En 24 Oic Acid

De Novo Biosynthesis of 3-Oxochol-4-en-24-oic Acid

The formation of 3-oxochol-4-en-24-oic acid is a critical step in specific metabolic routes, particularly in the alternative, or "acidic," pathway of bile acid synthesis in vertebrates and through various microbial transformations of sterols.

Precursors and Early Enzymatic Transformations in Cholesterol Metabolism

The de novo synthesis of bile acids from cholesterol is a primary mechanism for cholesterol catabolism. While the "neutral" pathway is predominant in adults, the "acidic" pathway is significant, especially in neonates, and is initiated by the oxidation of the cholesterol side chain rather than the steroid nucleus. nih.gov This pathway begins in the mitochondria with the enzyme sterol 27-hydroxylase (CYP27A1), which hydroxylates cholesterol at the C27 position to form 27-hydroxycholesterol (B1664032) (also referred to as (25R)-26-hydroxycholesterol). nih.govbasicmedicalkey.com This initial product can be further oxidized by CYP27A1 to yield 3β-hydroxy-5-cholestenoic acid. nih.gov

These early intermediates are then subjected to 7α-hydroxylation by the microsomal enzyme oxysterol 7α-hydroxylase (CYP7B1). nih.govimrpress.com This step is crucial as it introduces the second hydroxyl group characteristic of chenodeoxycholic acid precursors. Following this, the 3β-hydroxy-Δ⁵-steroid structure is converted to a 3-oxo-Δ⁴-steroid structure by the enzyme 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7). nih.govmdpi.com This enzymatic reaction creates the characteristic A/B ring structure found in 3-oxochol-4-en-24-oic acid and is a pivotal step connecting early cholesterol modifications to the formation of C24 bile acids. nih.govbiorxiv.org

Table 1: Key Enzymatic Steps in the Early Acidic Pathway of Bile Acid Synthesis

| Substrate | Enzyme | Product | Cellular Location |

|---|---|---|---|

| Cholesterol | Sterol 27-hydroxylase (CYP27A1) | 27-Hydroxycholesterol | Mitochondria |

| 27-Hydroxycholesterol | Oxysterol 7α-hydroxylase (CYP7B1) | 7α,27-dihydroxycholesterol | Endoplasmic Reticulum |

| 7α,27-dihydroxycholesterol | 3β-hydroxy-Δ⁵-C27-steroid oxidoreductase (HSD3B7) | 7α-hydroxy-3-oxo-4-cholestenoic acid | Endoplasmic Reticulum |

Role in the Acidic Pathway of Bile Acid Synthesis

Within the acidic pathway, 3-oxochol-4-en-24-oic acid emerges as an intermediate following the modification of the steroid nucleus and prior to the final shortening of the side chain. The direct precursor, 7α-hydroxy-3-oxocholest-4-en-26-oic acid (7αH,3O-CA), undergoes peroxisomal side-chain shortening to yield the C24 acid, 7α-hydroxy-3-oxochol-4-en-24-oic acid. biorxiv.org The broader category of 3-oxo-Δ⁴ bile acids are known intermediates, and their presence is a hallmark of this pathway. biorxiv.org The formation of 3-oxochol-4-en-24-oic acid is a result of the peroxisomal β-oxidation of its C27 precursor. frontiersin.org This process involves the removal of a three-carbon unit (as propionyl-CoA) from the side chain, a defining step in the synthesis of all C24 bile acids. frontiersin.org

Microbial Biotransformations Leading to 3-Oxochol-4-en-24-oic Acid and Related Compounds

Microorganisms, particularly bacteria from the phylum Actinobacteria, are capable of degrading complex sterols like cholesterol and phytosterols, often producing valuable steroid intermediates. In several of these degradation pathways, 3-oxochol-4-en-24-oic acid has been identified as a metabolic intermediate. oup.comacs.org For example, certain Mycobacterium species can enzymatically convert 3-oxo-24-ethylcholest-4-en-26-oic acid, a derivative of phytosterol degradation, into 3-oxochol-4-en-24-oic acid. oup.comacs.orgasm.org This transformation is part of a broader side-chain degradation sequence that ultimately leads to the formation of C19 steroids like androst-4-ene-3,17-dione (AD). oup.comacs.org The marine soft coral Eleutherobia sp. and its associated microbes have also been found to produce 3-oxochol-4-en-24-oic acid. researchgate.net

Table 2: Examples of Microbial Biotransformations Involving 3-Oxochol-4-en-24-oic Acid

| Microorganism/Source | Starting Substrate | Key Product(s) |

|---|---|---|

| Mycobacterium sp. | 3-Oxo-24-ethylcholest-4-en-26-oic acid | 3-Oxochol-4-en-24-oic acid, Androst-4-ene-3,17-dione |

| Eleutherobia sp. (soft coral) | Sterol precursors | 3-Oxochol-4-en-24-oic acid, 3-Oxochol-1,4-dien-24-oic acid |

| Thalassomonas actiniarum | Cholic acid (from medium) | 3-Oxo cholic acid |

Interconversion and Catabolism of 3-Oxochol-4-en-24-oic Acid

Once formed, 3-oxochol-4-en-24-oic acid is not an end product but a substrate for further enzymatic modifications in both host and microbial systems.

Enzymatic Conversions to Other Steroids and Bile Acid Derivatives

In the human acidic bile acid pathway, the 3-oxo group of intermediates like 7α-hydroxy-3-oxochol-4-en-24-oic acid is typically reduced by aldo-keto reductases (AKR1D1 and AKR1C4) to form the 3α-hydroxyl group characteristic of mature bile acids like chenodeoxycholic acid. biorxiv.org In microbial systems, the fate of 3-oxochol-4-en-24-oic acid is often further degradation. However, it can also be a substrate for dehydrogenases. For instance, in Clostridium scindens, an enzyme has been characterized that introduces a double bond at the C4 position of a 3-oxocholoyl-CoA, indicating that 3-oxo-4-ene structures are actively metabolized. expasy.org Additionally, some bacteria possess hydroxysteroid dehydrogenases (HSDHs) that can interconvert hydroxyl and oxo groups at various positions on the steroid nucleus, leading to a variety of bile acid derivatives. nih.govoup.com

Side-Chain Degradation Mechanisms Involving 3-Oxochol-4-en-24-oic Acid in Microbial Systems

The primary catabolic fate of 3-oxochol-4-en-24-oic acid in many bacteria is the complete degradation of its C-24 carboxylic acid side chain. mdpi.com This process occurs via a pathway analogous to the β-oxidation of fatty acids. acs.org The degradation is initiated by the activation of the carboxylic acid to its coenzyme A (CoA) thioester, 3-oxochol-4-en-24-oyl-CoA, a reaction catalyzed by an acyl-CoA ligase. mdpi.comacs.org

This CoA-activated intermediate then enters a β-oxidation-like spiral. In Mycobacterium tuberculosis, a series of acyl-CoA dehydrogenases (e.g., ChsE1-ChsE2, ChsE3, ChsE4-ChsE5), enoyl-CoA hydratases (e.g., ChsH1-ChsH2), and 3-hydroxyacyl-CoA dehydrogenases act sequentially to shorten the side chain. acs.org A key step is the thiolytic cleavage of the C-C bond, catalyzed by a thiolase such as FadA5, which releases propionyl-CoA or acetyl-CoA. nih.govmdpi.com This cycle repeats until the side chain is completely removed, yielding a C17-ketosteroid, such as androst-4-ene-3,17-dione (AD). oup.comacs.org In some bacteria, the final cleavage step does not involve a typical thiolase but a specialized steroid aldolase. nih.govnih.govcsic.es

Table 3: Key Enzyme Classes in Microbial Side-Chain Degradation of 3-Oxochol-4-en-24-oic Acid

| Enzyme Class | Function | Example Enzyme (from M. tuberculosis) |

|---|---|---|

| Acyl-CoA Ligase | Activates the side-chain carboxylic acid to a CoA ester. | FadD19 |

| Acyl-CoA Dehydrogenase | Introduces a double bond into the acyl-CoA side chain. | ChsE4-ChsE5 |

| Enoyl-CoA Hydratase | Adds water across the double bond. | ChsH1-ChsH2 |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. | ChsB1 |

| Thiolase / Aldolase | Cleaves the C-C bond, shortening the side chain. | FadA5 / Ltp2 |

Enzymology and Molecular Regulation of 3 Oxochol 4 En 24 Oic Acid Pathways

Key Enzymes Involved in the Formation and Metabolism of 3-Oxochol-4-en-24-oic Acid

The transformation of cholesterol into primary bile acids involves a series of enzymatic steps. The formation and subsequent metabolism of 3-Oxochol-4-en-24-oic acid are dependent on the coordinated action of several key enzymes, including dehydrogenases and reductases, as well as enzymes from the gut microbiota.

Characterization of Steroid Dehydrogenases (e.g., HSD3B7)

3β-hydroxy-Δ⁵-C₂₇-steroid oxidoreductase (HSD3B7) is a critical enzyme in the primary bile acid synthesis pathway. pnas.org Located in the endoplasmic reticulum of liver cells, HSD3B7 catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the Δ⁵ double bond of cholesterol precursors. pnas.orgmedlineplus.gov This action leads to the formation of a 3-oxo-Δ⁴-steroid structure, a necessary step for producing the normal complement of 3α-hydroxylated bile acids. pnas.orgmedlineplus.gov Specifically, HSD3B7 is responsible for converting 7α-hydroxycholesterol into 7α-hydroxy-4-cholesten-3-one, a direct precursor to 3-Oxochol-4-en-24-oic acid. medlineplus.govmedlineplus.gov

Mutations in the HSD3B7 gene that result in a non-functional or deficient enzyme lead to congenital bile acid synthesis defect type 1. medlineplus.govmetabolicsupportuk.org This condition is characterized by the inability to produce sufficient amounts of normal bile acids, leading to an accumulation of abnormal bile acid intermediates and subsequent liver damage. medlineplus.govmetabolicsupportuk.org Studies in knockout mice have demonstrated that the absence of HSD3B7 prevents the epimerization of the 3β-hydroxyl group, resulting in the synthesis of 3β-hydroxylated bile acids. pnas.org These stereoisomers have different physicochemical properties and are less effective at solubilizing dietary lipids and regulating cholesterol homeostasis. pnas.org

The expression of HSD3B7 is subject to regulation. For instance, in clear cell renal cell carcinoma (ccRCC), HSD3B7 expression is elevated and regulated by the transcription factor STAT3, independent of the VHL/HIF axis. nih.gov

Role of Reductases (e.g., Δ4-3-oxosteroid 5β-reductase, AKR1D1) in Downstream Metabolism

Following its formation, 3-Oxochol-4-en-24-oic acid and related 3-oxo-Δ⁴ bile acid intermediates are substrates for reductases, which are crucial for the downstream steps of bile acid synthesis. A key enzyme in this process is Δ⁴-3-oxosteroid 5β-reductase, also known as aldo-keto reductase family 1 member D1 (AKR1D1). researchgate.netplos.org AKR1D1 is a hepatic enzyme that catalyzes the reduction of the Δ⁴ double bond in the A ring of steroid molecules, creating the characteristic 5β-configuration of the major human bile acids. researchgate.netnih.gov

This 5β-reduction is a pivotal step that introduces a bend in the steroid nucleus, a structural feature essential for the detergent properties of bile acids. nih.gov Specifically, AKR1D1 converts 7α-hydroxy-4-cholesten-3-one to 7α-hydroxy-5β-cholestan-3-one. medlineplus.govmedlineplus.gov A deficiency in AKR1D1 leads to congenital bile acid synthesis defect type 2, characterized by the accumulation of unsaturated 3-oxo-Δ⁴-bile acids and severe cholestatic liver disease. plos.orgmedlineplus.govmedlineplus.gov

Microbial Enzymes in Sterol Side Chain Processing and Bile Acid Conjugation

The gut microbiota plays a significant role in modifying primary bile acids into secondary bile acids, a process that involves a variety of bacterial enzymes. mdpi.com While the initial formation of 3-Oxochol-4-en-24-oic acid occurs in the liver, its derivatives are subject to microbial transformations in the intestine.

Key microbial enzymes involved in bile acid metabolism include:

Bile Salt Hydrolases (BSHs): These enzymes, found in various gut bacteria, deconjugate primary bile acids by hydrolyzing the amide bond linking them to glycine (B1666218) or taurine. mdpi.comunite.it This deconjugation is a prerequisite for many subsequent microbial modifications. unite.it

Hydroxysteroid Dehydrogenases (HSDs): Bacterial HSDs catalyze the oxidation and epimerization of the hydroxyl groups on the steroid nucleus at positions C-3, C-7, and C-12. mdpi.comasm.org

Bile Acid Inducible (Bai) Operon Enzymes: This group of enzymes is responsible for the 7α-dehydroxylation of primary bile acids, leading to the formation of secondary bile acids like deoxycholic acid (DCA) and lithocholic acid (LCA). mdpi.com

Regulation of Enzymatic Activity and Gene Expression in Research Models

The enzymes involved in the 3-Oxochol-4-en-24-oic acid pathways are meticulously regulated at both the transcriptional and post-translational levels. These regulatory mechanisms have been elucidated through various research models, including cellular systems and in vitro enzymatic assays.

Transcriptional and Post-Translational Regulation in Cellular Systems

The expression of genes encoding key enzymes in bile acid synthesis is controlled by a complex network of nuclear receptors and transcription factors. annualreviews.orgresearchgate.net The farnesoid X receptor (FXR) is a central regulator, which, when activated by bile acids, initiates a negative feedback loop to suppress the transcription of genes like CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. pnas.orgnih.gov

The regulation of AKR1D1 has been studied in human hepatoma cell lines such as HepG2 and Huh7. researchgate.netnih.gov Studies have shown that primary bile acids differentially regulate AKR1D1 expression; chenodeoxycholic acid (CDCA) represses its expression, while cholic acid (CA) has an inductive effect. researchgate.netplos.org Glucocorticoids, such as dexamethasone, have been shown to decrease AKR1D1 expression and activity both in vitro in liver cell models and in vivo. nih.gov This down-regulation can limit the clearance of glucocorticoids, thereby augmenting their action. nih.gov Furthermore, peroxisome proliferator-activated receptor-α (PPARα) activation has been shown to transcriptionally down-regulate AKR1D1 expression. researchgate.net

For HSD3B7 , its expression is also subject to regulation. In the context of clear cell renal cell carcinoma, the transcription factor STAT3 has been identified as a regulator of HSD3B7 expression. nih.gov

Post-translational modifications can also influence enzyme activity, although this is less characterized for the enzymes directly in the 3-Oxochol-4-en-24-oic acid pathway compared to their transcriptional regulation.

In Vitro and Ex Vivo Enzymatic Assays for Pathway Elucidation

In vitro and ex vivo enzymatic assays are indispensable tools for characterizing the function of enzymes and elucidating metabolic pathways.

For AKR1D1 , in vitro studies using purified recombinant human AKR1D1 have been crucial for determining its substrate specificity and kinetic parameters. nih.gov These assays revealed that AKR1D1 has a much higher catalytic efficiency for steroid hormones than for bile acid precursors, highlighting its dual role in metabolism. nih.gov Functional activity of AKR1D1 has been assessed in cell models like HepG2 by measuring the clearance of substrates such as cortisone. nih.gov Genetic manipulation, including overexpression and siRNA-mediated knockdown of AKR1D1 in cell lines like HepG2 and HEK293, has been used to demonstrate its role in regulating glucocorticoid and androgen availability. bioscientifica.comresearchgate.net

For HSD3B7 , the development of a specific enzymatic assay was instrumental in screening for small molecule inhibitors. nih.govaacrjournals.orgnih.gov This led to the identification of celastrol (B190767) as a potent inhibitor of HSD3B7. nih.govaacrjournals.orgnih.gov Such assays, often performed with cell lysates or purified enzymes, are fundamental for drug discovery and for understanding the biochemical consequences of enzyme inhibition. abbexa.com

These assays, combined with advanced analytical techniques like mass spectrometry, allow for the precise measurement of substrates and products, providing detailed insights into the catalytic mechanism and regulation of these vital enzymes. nih.govnih.gov

Occurrence, Distribution, and Structural Variants in Research Contexts

Natural Occurrence of 3-Oxochol-4-en-24-oic Acid

Isolation from Marine Organisms and Other Natural Sources

3-Oxochol-4-en-24-oic acid has been identified and isolated from various marine organisms, highlighting its role as a natural product in these ecosystems. Research has documented its presence in soft corals and nudibranchs. For instance, studies on the soft coral Minabea sp. collected in Indonesia led to the isolation of 3-oxochol-4-en-24-oic acid along with other cholic-acid-type compounds. researchgate.netjapsonline.com Similarly, it has been found in the soft coral genus Eleutherobia. researchgate.netnih.govdntb.gov.uafigshare.com

The compound has also been reported in the dorid nudibranch Aldisa sanguinea cooperi. mdpi.comrsc.org It is suggested that these steroidal acids in the nudibranch may originate from its diet. mdpi.com In some cases, such as with Aldisa sanguinea, 3-oxo-chol-4-ene-24-oic acid has been shown to possess antifeedant properties, deterring predators like the common freshwater goldfish in laboratory assays. researchgate.netmdpi.com The presence of this and similar compounds in marine invertebrates is sometimes attributed to symbiotic microbes. conicet.gov.ar

Detection in Biological Fluids for Metabolic Profiling

3-Oxochol-4-en-24-oic acid is also detected in various biological fluids in mammals, including humans, where it serves as a metabolite in different physiological and pathological contexts. Its presence is often analyzed for metabolic profiling, providing insights into various health conditions.

Cerebrospinal Fluid (CSF): This compound is among the C24 and C27 intermediates of bile acid biosynthetic pathways found in human cerebrospinal fluid. nih.govnih.govresearchgate.net Specifically, 7α-hydroxy-3-oxochol-4-en-24-oic acid, a derivative, has been quantified in CSF, suggesting its involvement in brain cholesterol metabolism. nih.govnih.govresearchgate.netresearchgate.net The presence of these bile acid precursors in the CSF points to their potential roles in neurological processes and diseases. nih.govnih.govresearchgate.net

Gastric Contents: The compound has been identified in the gastric contents of neonates with high intestinal obstruction. lipidbank.jp

Urine: Urinary analysis has revealed the presence of 3-oxochol-4-en-24-oic acid and its derivatives in various conditions. For example, 3-Oxo-4,6-choladien-24-oic acid is found in the urine of patients with hepatobiliary diseases. medchemexpress.com Increased urinary levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid are associated with a poor prognosis in infants with cholestasis and certain liver diseases. nih.gov Furthermore, metabolomic studies of urine have identified 7α-hydroxy-3-oxochol-4-en-24-oic acid as a potential biomarker for renal cell carcinoma. frontiersin.orgfrontiersin.orgfrontiersin.org It has also been part of a metabolite panel used to predict vitiligo. researchgate.net

Structurally Related Compounds and Derivatives of 3-Oxochol-4-en-24-oic Acid

7α-Hydroxy-3-oxochol-4-en-24-oic Acid and 3-Oxochola-4,6-dien-24-oic Acid

7α-Hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid are two structurally related compounds that are significant in the context of bile acid metabolism and disease. 7α-Hydroxy-3-oxochol-4-en-24-oic acid is a monohydroxy bile acid and a key intermediate in the acidic pathway of bile acid synthesis. researchgate.nethmdb.ca

These two "fetal bile acids" are normally present in the human fetus but can be found at elevated levels in neonates and children with severe cholestatic liver disease. researchgate.netnih.gov Specifically, their accumulation can indicate a deficiency in the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1). researchgate.netnih.gov In adults, increased plasma levels of these two compounds have been shown to correlate with the severity of liver cirrhosis. researchgate.netnih.gov

The detection of these compounds in urine is also diagnostically important. Elevated urinary levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochola-4,6-dien-24-oic acid are considered indicators of a poor prognosis in infants with cholestasis. nih.gov Furthermore, 7α-hydroxy-3-oxochol-4-en-24-oic acid has been identified as a potential urinary biomarker in the study of renal cell carcinoma. frontiersin.orgfrontiersin.org

C27 and Other Cholestenoic Acid Intermediates in Metabolic Pathways

3-Oxochol-4-en-24-oic acid is part of a broader family of cholestenoic acids that serve as intermediates in the biosynthesis of bile acids from cholesterol. This process involves a series of enzymatic modifications to both the steroid nucleus and the cholesterol side chain. The "acidic" or "alternative" pathway of bile acid synthesis begins with the oxidation of the cholesterol side chain, leading to the formation of C27 cholestenoic acids. imrpress.comgallmet.hu

Key C27 intermediates include 27-hydroxycholesterol (B1664032) and 3β-hydroxy-5-cholestenoic acid. nih.gov These C27 precursors undergo further modifications, including 7α-hydroxylation, to eventually be shortened to the C24 bile acids, such as chenodeoxycholic acid. imrpress.com

In the brain, C27 and C24 intermediates of bile acid synthesis, including 7α-hydroxy-3-oxocholest-4-en-26-oic acid and 7α-hydroxy-3-oxochol-4-en-24-oic acid, have been identified in the cerebrospinal fluid. nih.govnih.govresearchgate.net This suggests that an active bile acid biosynthetic pathway exists within the central nervous system. frontiersin.org

Synthetic Derivatives for Research Probes and Mechanism Studies

To investigate the mechanisms of bile acid transport and metabolism, researchers have synthesized various derivatives of 3-oxochol-4-en-24-oic acid and related compounds to be used as research probes. For instance, deuterium-labeled analogs of potential C27-intermediates in bile acid biosynthesis have been prepared to study alternative metabolic pathways. nih.gov

Fluorescent derivatives of cholic acid, a related bile acid, have been synthesized to study their transport kinetics using techniques like flow cytometry. researchgate.net Furthermore, isotopically labeled versions of 7α-Hydroxy-3-oxochol-4-en-24-oic acid, such as those containing ¹³C, are available for use in clinical mass spectrometry, metabolomics, and lipidomics research. isotope.com These synthetic probes are invaluable tools for elucidating the complex processes of bile acid homeostasis and their roles in health and disease.

Analytical Methodologies for Research on 3 Oxochol 4 En 24 Oic Acid

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in isolating and measuring 3-Oxochol-4-en-24-oic acid from complex biological matrices. The choice of technique often depends on the specific research question, the required sensitivity, and the sample type.

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of steroids, including bile acid precursors. nih.govnih.gov This technique combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. In the context of 3-Oxochol-4-en-24-oic acid research, GC-MS has been employed to measure its levels in urine, particularly in studies of infantile cholestasis and other liver diseases. nih.gov For instance, research has utilized GC-MS to quantify urinary 3-oxo-Δ4-bile acids, providing insights into their prognostic value in patients with hepatobiliary disorders. nih.gov The analysis typically involves derivatization of the steroid to increase its volatility and thermal stability, a necessary step for GC analysis. sfrbm.org

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-TQMS) for Bile Acid Profiling

Liquid chromatography-mass spectrometry (LC-MS) and its high-resolution variant, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-TQMS), have become indispensable for comprehensive bile acid profiling. nih.govnih.govdntb.gov.ua These methods offer high sensitivity and specificity for the direct analysis of a wide range of bile acids, including 3-Oxochol-4-en-24-oic acid, in various biological fluids like plasma and serum. nih.govmdpi.com

UPLC-TQMS has been instrumental in identifying and quantifying fetal bile acids, such as 7α-hydroxy-3-oxochol-4-en-24-oic acid and 3-oxochol-4,6-dien-24-oic acid, in the plasma of patients with hepatocellular carcinoma (HCC). nih.govnih.gov This technique allows for the separation of structurally similar bile acids, which is crucial for accurate quantification and understanding their metabolic pathways. waters.com Studies have demonstrated the utility of UPLC-TQMS in revealing aberrant lipid metabolism in HCC and the potential of these fetal bile acids as disease severity markers. nih.govmdpi.com Furthermore, LC-MS/MS methods have been developed for the quantification of both common and planar bile acids in tissues and cultured cells, with a reported lower limit of quantification (LLOQ) for 7α-hydroxy-3-oxo-chol-4-en-24-oic acid at 1-2,500 ng/ml. nih.gov

Table 1: LC-MS/MS Parameters for 7α-hydroxy-3-oxo-chol-4-en-24-oic acid Analysis nih.gov

| Parameter | Value |

| Limit of Detection (LOD) | 0.5 ng/ml |

| Lower Limit of Quantification (LLOQ) | 1-2,500 ng/ml |

| Linearity (r²) | 0.996 |

Thin-Layer Chromatography (TLC) in Biosynthetic Screening

Thin-layer chromatography (TLC) serves as a valuable, straightforward, and rapid screening method in biosynthetic studies. Its application has been noted in assessing the ability of certain bacterial species, such as Thalassomonas, to generate cholic acid, a process where 3-Oxochol-4-en-24-oic acid can be an intermediate. dntb.gov.uaresearchgate.net While not as quantitative or specific as MS-based methods, TLC provides a quick qualitative assessment of the presence or absence of certain compounds, guiding further, more detailed analysis by techniques like LC-MS. dntb.gov.uaresearchgate.net For instance, thin-layer radioscannography has been used to monitor the metabolism of radiolabeled 7α-hydroxy-3-oxochol-4-enoic acid. kms-igakkai.com

Spectroscopic and Structural Elucidation Methods

To definitively determine the chemical structure of 3-Oxochol-4-en-24-oic acid and its derivatives, spectroscopic and crystallographic techniques are employed. These methods provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including steroids. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. The structure of novel cholic acid derivatives, including compounds related to 3-Oxochol-4-en-24-oic acid isolated from marine organisms, has been determined using 1D and 2D NMR spectroscopy in conjunction with mass spectrometry. researchgate.net For example, the structures of (25S)-3-oxocholesta-1,4-dien-26-oic acid and a new (25S)-18-acetoxy-3-oxocholesta-1,4-dien-26-oic acid were established based on their spectroscopic data. researchgate.net

X-ray Crystallography for Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique allows for the unambiguous assignment of the relative and absolute stereochemistry of a molecule. In the context of steroid research, X-ray crystallographic analysis has been used to confirm the correct structure and stereochemistry of related natural products. researchgate.netnih.gov While a specific X-ray crystal structure for 3-Oxochol-4-en-24-oic acid is not detailed in the provided context, the technique's application to similar compounds underscores its importance in definitively establishing molecular architecture in steroid chemistry. researchgate.netnih.gov

Immunochemical Assays for Research Applications (e.g., Enzyme Immunoassay - EIA)

Immunochemical assays, such as the Enzyme Immunoassay (EIA), represent a valuable methodology for the detection and quantification of bile acids in biological samples. While specific commercial EIAs for 3-Oxochol-4-en-24-oic acid are not widely documented in the provided research, the principle has been successfully applied to structurally similar compounds, demonstrating the utility of this approach in bile acid research.

A notable example is the development of an enzyme immunoassay for the conjugated form of a related intermediate, 7α-hydroxy-3-oxo-4-cholenoic acid, in human urine. dntb.gov.uaaablocks.comconnectedpapers.com This type of assay leverages the high specificity of antibodies to target and bind to the molecule of interest or a derivative. In an EIA, this binding event is linked to an enzyme that can produce a measurable signal, such as a color change, allowing for quantification. The development of such assays is crucial for studying metabolic pathways and identifying potential biomarkers in various physiological and pathological states. nih.gov For instance, studies have used such methods to investigate urinary bile acid profiles in infants with cholestasis. connectedpapers.comnih.gov

The general principle of an EIA for a bile acid like 3-Oxochol-4-en-24-oic acid would involve generating specific antibodies against the compound and developing a competitive assay format where the sample analyte competes with a labeled version of the analyte for a limited number of antibody binding sites.

Table 1: Illustrative Characteristics of Enzyme Immunoassay for a Related Bile Acid (7α-hydroxy-3-oxo-4-cholenoic acid)

| Feature | Description | Reference |

|---|---|---|

| Analyte | Conjugated 7α-hydroxy-3-oxo-4-cholenoic acid | dntb.gov.uaaablocks.com |

| Sample Matrix | Human Urine | dntb.gov.uaaablocks.comconnectedpapers.com |

| Methodology | Enzyme Immunoassay (EIA) | dntb.gov.uaaablocks.com |

| Research Application | Quantitative analysis of urinary bile acid intermediates. | connectedpapers.comnih.gov |

Application of Stable Isotope-Labeled 3-Oxochol-4-en-24-oic Acid in Metabolic Tracing Studies

Stable isotope labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. biotree.cn This method involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing Carbon-12 (¹²C) with Carbon-13 (¹³C). When introduced into a cell or organism, the labeled compound follows the same metabolic pathways as its unlabeled counterpart. Analytical techniques like mass spectrometry can distinguish between the labeled and unlabeled forms based on their mass difference, allowing researchers to track the conversion of the initial compound into various downstream metabolites. biotree.cn This provides a dynamic view of metabolic fluxes and pathway activities. biotree.cn

For bile acid research, stable isotope-labeled versions of 3-Oxochol-4-en-24-oic acid and its analogs are commercially available and serve as essential tools. These standards are used in investigations of bile acid synthesis, metabolism, their connection to diseases, and for biomarker assessment. isotope.com For example, 3-Oxo-4-cholenoic acid labeled with three ¹³C atoms at positions 22, 23, and 24 is used as a standard in clinical mass spectrometry, metabolomics, and general metabolism studies. isotope.com

The use of these labeled compounds allows for precise quantification and elucidation of complex metabolic networks, including parallel and reversible reactions. biotree.cn This approach has been instrumental in understanding conditions like cholestasis and inborn errors of bile acid metabolism. nih.gov

Table 2: Examples of Stable Isotope-Labeled Bile Acid Intermediates and Their Applications

| Labeled Compound | Isotopic Label | Research Application(s) | Reference |

|---|---|---|---|

| 3-Oxo-4-cholenoic acid | 22,23,24-¹³C₃ | Clinical MS, Metabolism, Metabolomics, Biomarker Assessment | isotope.com |

| 7α-Hydroxy-3-oxochol-4-en-24-oic acid | 22,23,24-¹³C₃ | Clinical MS, Metabolism, Metabolomics, Lipidomics | isotope.comisotope.com |

Biological Roles and Molecular Interactions of 3 Oxochol 4 En 24 Oic Acid in Research Models

Role as a Signaling Molecule in Cellular and Organismal Models

3-Oxochol-4-en-24-oic acid is a key intermediate in the biosynthesis of bile acids, which are the natural ligands for the Farnesoid X Receptor (FXR). amegroups.orgwikipedia.org While primary bile acids like chenodeoxycholic acid are potent FXR agonists researchgate.netresearchgate.net, the direct activity of their precursors is more nuanced. In vitro research using luciferase reporter assays in neural-origin cells found that 7α-hydroxy-3-oxochol-4-en-24-oic acid did not significantly activate FXR. nih.gov Similarly, a related C27 precursor, 7α-hydroxy-3-oxocholest-4-en-26-oic acid, was not found to be a ligand for Liver X Receptors (LXRs) in a separate study. ebi.ac.uk

Table 1: Summary of Nuclear Receptor Interactions in Research Models

| Compound/Class | Receptor | Interaction Type | Finding in Research Models |

|---|---|---|---|

| 7α-hydroxy-3-oxochol-4-en-24-oic acid | FXR | No significant activation | Observed in a luciferase reporter assay using neural-origin cells. nih.gov |

| 7α-hydroxy-3-oxocholest-4-en-26-oic acid | LXR | Not a ligand | Finding from a luciferase assay. ebi.ac.uk |

| Primary Bile Acids (e.g., Chenodeoxycholic acid) | FXR | Agonist | Natural physiological ligands that activate FXR. amegroups.orgresearchgate.netresearchgate.net |

The metabolic position of 3-Oxochol-4-en-24-oic acid places it at a crossroads of significant signaling pathways. Its conversion to chenodeoxycholic acid is a key step in producing a potent FXR agonist. mdpi.comnih.gov FXR activation triggers a well-defined signaling cascade to maintain bile acid homeostasis. In the liver, activated FXR induces the expression of the small heterodimer partner (SHP), a transcriptional repressor that inhibits cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway. wikipedia.orgencyclopedia.pub In the intestine, FXR activation stimulates the release of Fibroblast Growth Factor 19 (FGF19 in humans), which travels to the liver and also suppresses CYP7A1 expression. nih.govencyclopedia.pub

Research has also linked 7α-hydroxy-3-oxochol-4-en-24-oic acid to other signaling events. In one study, this bile acid was found to be elevated in certain conditions and potentially involved in the regulation of inflammation through pathways involving phosphatidylcholine. researchgate.net Furthermore, the broader family of bile acid precursors can activate LXR-dependent pathways, leading to the transcription of genes like ABCA1 and ABCG1, which are crucial for cholesterol efflux from cells. mdpi.com

Interaction with Nuclear Receptors (e.g., Liver X Receptors - LXRs, Farnesoid X Receptor - FXR) in In Vitro Systems

Metabolic and Physiological Significance in Model Organisms and Cell Cultures

In research models, 3-Oxochol-4-en-24-oic acid is firmly established as an intermediate in the "acidic" or alternative pathway of bile acid synthesis. nih.govnih.gov This pathway begins with the hydroxylation of the cholesterol side chain, followed by modifications to the steroid nucleus. nih.gov Specifically, 7α-hydroxy-3-oxochol-4-en-24-oic acid is a downstream metabolite of cholesterol and serves as a direct precursor to chenodeoxycholic acid in a reaction sequence demonstrated in rat brain tissue. nih.govmdpi.com

The importance of this compound in homeostasis is highlighted by studies of metabolic disorders. Inborn errors of metabolism affecting the enzyme Δ4-3-oxo-steroid 5β-reductase (AKR1D1) lead to an accumulation of 3-oxo-Δ4 bile acids, including 7α-hydroxy-3-oxochol-4-en-24-oic acid. nih.govnih.govnih.gov This accumulation in research subjects with this deficiency underscores the compound's critical position as a metabolic checkpoint. nih.govresearchgate.net Its proper conversion is essential for the synthesis of mature bile acids and the maintenance of steroid and cholesterol balance. annualreviews.org

Table 2: Role of 3-Oxochol-4-en-24-oic Acid in Metabolic Homeostasis

| Metabolic Pathway | Role of Compound | Significance in Research Models |

|---|---|---|

| Alternative Bile Acid Synthesis | Intermediate | Serves as a precursor to chenodeoxycholic acid. nih.govmdpi.com |

As amphipathic molecules, bile acids are known to interact with and modify the properties of cellular membranes. mdpi.commdpi.com Research using synthetic liposomes, isolated plasma membranes, and live cells has shown that bile acids can partition into the lipid bilayer at sub-toxic concentrations. nih.govfrontiersin.org This interaction can increase membrane fluidity and permeability. researchgate.netfrontiersin.org Furthermore, bile acids have been observed to stabilize lateral domains (nanodomains) within the plasma membrane, which can lead to the reorganization of membrane proteins and modulate cell signaling. nih.gov

3-Oxochol-4-en-24-oic acid, being a very hydrophobic molecule with a planar ring structure, is expected to participate in these interactions. nih.gov Specific research has shown that its taurine-conjugated form has a membrane permeability intermediate between that of cholic acid and chenodeoxycholic acid. nih.gov This suggests that its presence within a biological system could contribute to altering the biophysical properties of membranes, although this specific role is less characterized than its metabolic functions.

Involvement in Steroid and Bile Acid Homeostasis Research

Ecological and Evolutionary Aspects

The synthesis of bile salts is a conserved feature across all vertebrate classes, playing fundamental roles in lipid digestion and signaling. nih.gov The structural diversity of these molecules reflects a long evolutionary history. The more ancient bile salts, found in jawless fish, are typically C27 bile alcohols. nih.gov In contrast, C24 bile acids, such as 3-Oxochol-4-en-24-oic acid and its derivatives, are considered more evolutionarily recent, appearing later in vertebrate evolution. nih.gov

The nuclear receptors that sense these molecules have also co-evolved. FXR is an ancient receptor, but its specific activation by bile salts is thought to have been acquired later in vertebrate evolution, representing a case of molecular exploitation where an existing receptor was recruited for a new function. physiology.org The widespread use of bile acids for various biological functions, from digestion to acting as migratory pheromones in species like the sea lamprey, highlights their evolutionary significance as versatile chemical signals shaped by natural and sexual selection. msu.edu The conservation of the enzymatic pathways that produce molecules like 3-Oxochol-4-en-24-oic acid, and the receptors that sense their downstream products, underscores their fundamental importance in vertebrate physiology. physiology.org

Role in Invertebrate Chemical Ecology (e.g., Antifeedant Properties in Nudibranchs)

3-Oxochol-4-en-24-oic acid plays a significant role in the chemical defense mechanisms of certain marine invertebrates, most notably nudibranchs. researchgate.net This steroidal acid has been identified as a key component in the defensive chemistry of the dorid nudibranch Aldisa sanguinea (also referred to as A. cooperi). researchgate.net Research has demonstrated that this compound possesses antifeedant properties, serving to deter potential predators. researchgate.net

The origin of 3-Oxochol-4-en-24-oic acid in Aldisa sanguinea is believed to be dietary. It is likely derived from related, but inactive, compounds found in its specific sponge diet, Anthoarcuata graceae. researchgate.net This sequestration and potential modification of dietary compounds into a chemical defense is a common strategy in the chemical ecology of nudibranchs. The compound, along with an unsaturated analogue, was isolated from the nudibranch, highlighting its presence in the animal's tissues. researchgate.net

Laboratory assays have confirmed the compound's deterrent effect. In one study, 3-Oxochol-4-en-24-oic acid was shown to deter feeding in the common freshwater goldfish, Carassius auratus, providing direct evidence of its function as an antifeedant. researchgate.net Beyond nudibranchs, this and similar cholic-acid-type compounds have been isolated from various other marine invertebrates, such as soft corals of the genera Minabea and Eleutherobia, suggesting a broader distribution and potential ecological significance in marine ecosystems. acs.orgsemanticscholar.org

Table 1: Antifeedant Activity of 3-Oxochol-4-en-24-oic Acid

| Secreting Organism | Documented Effect | Affected Organism | Source |

|---|

Microbial Transformation in Environmental Contexts and Symbiotic Relationships

The presence of 3-Oxochol-4-en-24-oic acid and its derivatives in various organisms is often linked to microbial activity, either through direct transformation of precursor compounds or as metabolites within symbiotic relationships. researchgate.netoup.com While the compound itself is found in marine invertebrates, its formation can be the result of microbial processes acting on host- or diet-derived sterols. researchgate.net The isolation of bile acid derivatives from marine invertebrates like octocorals and sponges is frequently considered to be of symbiotic microbial origin. researchgate.net

Research into microbial metabolism has shown that certain microbes are capable of producing 3-Oxochol-4-en-24-oic acid through the degradation of more complex sterols. For instance, one study detailed the enzymatic conversion of 3-oxo-24-ethylcholest-4-en-26-oic acid into 3-Oxochol-4-en-24-oic acid by a microbe, demonstrating a clear pathway for its microbial production. acs.orgoup.com

In the context of symbiotic relationships, particularly within the gut microbiome of vertebrates, close derivatives of 3-Oxochol-4-en-24-oic acid are formed and have been associated with specific bacterial taxa. Studies in cattle and chickens have identified the related compound 7α-hydroxy-3-oxochol-4-en-24-oic acid as a secondary bile acid metabolite. semanticscholar.orgmdpi.commdpi.com Its presence and concentration have been correlated with the abundance of specific gut bacteria. For example, in cattle, the abundance of Alishewanella showed a strong positive correlation with 7α-hydroxy-3-oxochol-4-en-24-oic acid. mdpi.com In chickens, the Rikenellaceae_RC9_gut_group was significantly positively correlated with this same metabolite. mdpi.com Furthermore, human gut bacteria, including certain Clostridium species, are known to produce 3-oxo-Δ4 bile acids from primary bile acids. nih.gov These findings underscore the role of symbiotic microbes in the biotransformation of sterols and the production of these specific oxo-bile acids in various hosts.

Table 2: Microbial Associations with 3-Oxochol-4-en-24-oic Acid Derivatives

| Host Organism | Associated Microbial Taxa | Compound Derivative | Nature of Association | Source |

|---|---|---|---|---|

| Cattle | Alishewanella | 7α-hydroxy-3-oxochol-4-en-24-oic acid | Positive Correlation | mdpi.com |

| Cattle | Bifidobacterium, Ruminococcus, Lachnospiraceae_NK3A20_group | 7α-hydroxy-3-oxochol-4-en-24-oic acid | Positive Association | semanticscholar.org |

| Chicken | Rikenellaceae_RC9_gut_group | 7α-hydroxy-3-oxochol-4-en-24-oic acid | Positive Correlation | mdpi.com |

Future Directions and Emerging Research Avenues for 3 Oxochol 4 En 24 Oic Acid

Advanced Omics Approaches (e.g., Metabolomics, Lipidomics) in its Study

Advanced "omics" technologies, particularly metabolomics and lipidomics, are powerful tools for the comprehensive analysis of 3-Oxochol-4-en-24-oic acid and its related pathways. isotope.com These approaches allow for the simultaneous measurement of a vast array of metabolites and lipids in biological samples, providing a detailed snapshot of the metabolic state.

Metabolomics has been instrumental in identifying and quantifying 3-Oxochol-4-en-24-oic acid and its derivatives in various biological fluids and tissues. isotope.com For instance, mass spectrometry-based metabolomics has been employed to study its role in liver diseases and its association with the gut microbiome. nih.govmdpi.com These studies often utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for the sensitive and specific detection of bile acids. nih.gov The application of stable isotope-labeled standards, such as those available for 7α-Hydroxy-3-oxochol-4-en-24-oic acid, further enhances the accuracy and reliability of these quantitative analyses. isotope.comisotope.com

Lipidomics , a sub-field of metabolomics, focuses specifically on the global study of lipids. Given that 3-Oxochol-4-en-24-oic acid is a cholesterol-derived molecule, lipidomics provides crucial context by profiling the entire lipid landscape in which it functions. lipidmaps.org This can reveal novel interactions and correlations between 3-Oxochol-4-en-24-oic acid and other lipid species, shedding light on its role in lipid metabolism and signaling. For example, studies have investigated the relationship between bile acids and lysophosphatidylcholines in the context of liver disease.

By integrating metabolomics and lipidomics data, researchers can construct more comprehensive models of the metabolic networks involving 3-Oxochol-4-en-24-oic acid. This multi-omics approach is essential for understanding the complex interplay of genetic and environmental factors that influence its metabolism and biological activity.

Development of Novel Research Probes and Inhibitors Targeting its Pathways

To further elucidate the specific functions of 3-Oxochol-4-en-24-oic acid and the enzymes involved in its metabolism, the development of novel research probes and inhibitors is a critical area of future research.

Research Probes: Chemically modified versions of 3-Oxochol-4-en-24-oic acid can be synthesized to serve as probes for various applications. For example, fluorescently tagged or biotinylated derivatives could be used to visualize its subcellular localization and track its movement within cells. Isotope-labeled versions, such as those containing ¹³C or ²H, are invaluable for metabolic flux analysis, allowing researchers to trace the metabolic fate of the molecule in complex biological systems. isotope.com

Inhibitors: The identification and development of specific inhibitors for the enzymes that produce or modify 3-Oxochol-4-en-24-oic acid are essential for understanding its physiological roles. For instance, inhibitors of Δ⁴-3-oxosteroid 5β-reductase (AKR1D1), an enzyme involved in the conversion of this bile acid, could be used in in vitro and in vivo models to study the consequences of its accumulation. nih.govresearchgate.net Such inhibitors would be powerful tools to dissect the signaling pathways regulated by 3-Oxochol-4-en-24-oic acid and to explore its contribution to disease pathogenesis.

The development of these molecular tools will enable more precise and targeted investigations into the biological functions of 3-Oxochol-4-en-24-oic acid, moving beyond observational studies to functional interrogations of its metabolic pathways.

Untangling Complex Metabolic Networks Involving 3-Oxochol-4-en-24-oic Acid

3-Oxochol-4-en-24-oic acid is a node in a complex network of metabolic pathways, and understanding its connections is a key research priority. This involves mapping its interactions with other metabolic processes and signaling cascades.

One of the central pathways is its role as an intermediate in the synthesis of primary bile acids, such as cholic acid and chenodeoxycholic acid. researchgate.netresearchgate.net Its formation from cholesterol involves a series of enzymatic reactions, and its subsequent conversion is critical for maintaining bile acid homeostasis. researchgate.net Dysregulation of this pathway can lead to the accumulation of potentially cytotoxic intermediates. mdpi.com

Furthermore, the metabolism of 3-Oxochol-4-en-24-oic acid is interconnected with steroid hormone biosynthesis and fatty acid metabolism. Computational and systems biology approaches are becoming increasingly important for modeling these complex networks. By integrating data from omics studies with existing knowledge of biochemical pathways, researchers can create predictive models of how perturbations in one part of the network, such as altered 3-Oxochol-4-en-24-oic acid levels, affect the system as a whole. These models can help to generate new hypotheses and guide future experimental studies.

Potential as a Research Biomarker for Metabolic Pathway Dysregulation in Non-Human Models or In Vitro Systems

There is growing interest in the use of 3-Oxochol-4-en-24-oic acid as a research biomarker for metabolic pathway dysregulation in preclinical models. Its levels have been shown to be altered in various conditions, making it a potential indicator of metabolic stress or disease.

In non-human models , such as rodents, the study of 3-Oxochol-4-en-24-oic acid can provide valuable insights into the pathogenesis of liver diseases. nih.gov For example, animal models of cholestasis or non-alcoholic fatty liver disease (NAFLD) can be used to investigate the correlation between disease progression and the levels of this bile acid in plasma and tissues. researchgate.net The conversion of 3β-hydroxychol-5-en-24-oic acid to chenodeoxycholic acid via 7α-hydroxy-3-oxochol-4-en-24-oic acid has been demonstrated in the rat brain, suggesting its relevance in neurological studies as well. mdpi.com

In in vitro systems , such as cultured liver cells (e.g., HepG2, Huh-7), the measurement of 3-Oxochol-4-en-24-oic acid can serve as a readout for the activity of specific metabolic pathways. researchgate.net These cell-based assays can be used to screen for compounds that modulate bile acid metabolism or to study the molecular mechanisms by which genetic variations affect enzyme function. researchgate.net For instance, researchers can investigate how the expression of enzymes like AKR1D1 influences the production and secretion of 3-Oxochol-4-en-24-oic acid in response to various stimuli. nih.gov

The development of robust and validated assays for the quantification of 3-Oxochol-4-en-24-oic acid in these model systems is crucial for its establishment as a reliable research biomarker. nih.gov This will facilitate the preclinical evaluation of therapeutic strategies aimed at correcting metabolic imbalances.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3-Oxochol-4-en-24-oic acid in laboratory settings?

- Answer : The compound is primarily synthesized via microbial degradation of phytosterols. For example, Rhodococcus and Streptomyces strains enzymatically convert 3-oxo-24-ethylcholest-4-en-26-oic acid into 3-Oxochol-4-en-24-oic acid through side-chain shortening. This process involves β-oxidation and Δ4-3-ketosteroid intermediates . Key steps include:

- Step 1 : Incubation of phytosterols with bacterial cultures (e.g., Rhodococcus ruber Chol-4).

- Step 2 : Extraction of intermediates using organic solvents (e.g., ethyl acetate).

- Step 3 : Verification via GC-MS or HPLC to confirm structural integrity.

Q. What analytical techniques are recommended for characterizing 3-Oxochol-4-en-24-oic acid and its derivatives?

- Answer :

- GC-MS : Effective for detecting low-concentration metabolites (e.g., plasma samples with 0.2–1.26 ng/mL levels) .

- HPLC with UV/RI detection : Validated for purity assessment (>95% purity in synthetic batches) .

- NMR spectroscopy : Critical for stereochemical confirmation, particularly C-7 hydroxy and Δ4-3-keto configurations .

Q. How does 3-Oxochol-4-en-24-oic acid participate in bile acid biosynthesis?

- Answer : It acts as an intermediate in alternative pathways of bile acid metabolism. In humans, 3β-hydroxy-Δ5-cholenoic acid undergoes 7α-hydroxylation (via CYP7B1) and subsequent oxidation by HSD3B7 to form 7α-hydroxy-3-oxochol-4-en-24-oic acid, which undergoes peroxisomal β-oxidation to yield mature bile acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathway data involving this compound?

- Answer : Discrepancies in pathway activity (e.g., variable detection in placental vs. plasma samples) may arise from:

- Analytical sensitivity : Low-abundance metabolites (e.g., 3O-Δ4-BA at 0.76 ng/mL in cord plasma) require high-resolution MS .

- Tissue-specific expression : Enzymes like AKR1D1 and CYP7B1 show differential activity in hepatic vs. extrahepatic tissues.

- Methodology : Use isotopic labeling (e.g., NaH¹⁴CO₃ incorporation) to trace side-chain modifications .

Q. What experimental strategies are effective for studying enzymatic interactions with 3-Oxochol-4-en-24-oic acid?

- Answer :

- In vitro assays : Recombinant CYP7B1 and HSD3B7 enzymes can be incubated with substrates to quantify kinetic parameters (Km, Vmax) .

- Genetic knockout models : CRISPR-Cas9-mediated deletion of HSD3B7 in hepatocyte cell lines to study pathway blockages .

- Crystallography : Resolve enzyme-substrate complexes (e.g., CYP125A13 from Streptomyces) to identify catalytic residues .

Q. What challenges arise in quantifying 3-Oxochol-4-en-24-oic acid in biological matrices, and how can they be mitigated?

- Answer :

- Matrix effects : Plasma phospholipids interfere with MS detection. Use solid-phase extraction (SPE) with C18 cartridges to improve recovery .

- Isomerization : Δ4-3-keto derivatives may isomerize during sample preparation. Stabilize samples with antioxidants (e.g., BHT) and store at -80°C .

- Calibration standards : Synthesize deuterated analogs (e.g., d4-3O-Δ4-BA) for internal standardization .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.